Phenylacetone

Overview

Description

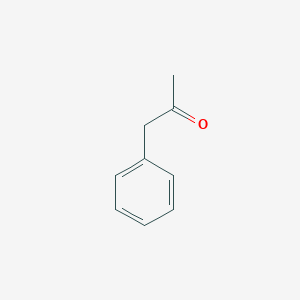

Phenylacetone (C₉H₁₀O), also known as benzyl methyl ketone or 1-phenyl-2-propanone, is an aromatic ketone characterized by a benzene ring linked to a methyl ketone group. It is a colorless to pale-yellow liquid with a distinct floral odor and a boiling point of 215–216°C . Its chemical structure enables diverse applications in pharmaceuticals, perfumery, and organic synthesis. However, this compound is heavily regulated globally due to its role as a precursor in illicit methamphetamine production .

Key properties include:

- Molecular weight: 134.18 g/mol

- Density: 1.0057 g/cm³

- Solubility: Miscible with organic solvents like ethanol and ether; sparingly soluble in water .

This compound is synthesized via multiple pathways, including oxidation of α-methylstyrene, Grignard reactions, and reductive amination of phenylacetaldehyde . Its reactivity allows transformations such as oxidation to phenylacetic acid or reduction to secondary alcohols .

Scientific Research Applications

Pharmaceutical Applications

Phenylacetone serves as an essential intermediate in the synthesis of several pharmaceutical compounds, notably amphetamines. Its role in the production of these substances has led to regulatory scrutiny due to the potential for illicit drug manufacturing.

Key Pharmaceutical Uses

- Synthesis of Amphetamines : this compound is a precursor for methamphetamine and amphetamine synthesis, commonly referred to as P2P in illicit contexts. The compound undergoes reductive amination with methylamine to yield these drugs .

- Biological Metabolism : In humans, this compound is a metabolite of amphetamine, processed via oxidative deamination by flavin-containing monooxygenase 3 (FMO3) in the liver, leading to non-toxic byproducts such as benzoic acid .

Biocatalytic Applications

Recent advancements in enzyme engineering have highlighted the potential of this compound monooxygenase (PAMO) variants for biocatalytic processes. These enzymes can facilitate environmentally friendly synthesis routes for valuable compounds.

Case Study: PAMO Variants

- Research Findings : Two novel PAMO variants were developed through iterative saturation mutagenesis. These variants showed promising results in producing indigoids—natural pigments used historically as dyes—through biocatalysis .

- Industrial Relevance : The application of PAMO variants in textile and pharmaceutical industries presents a green alternative to traditional chemical processes that often require harsh conditions and generate toxic waste .

Environmental Applications

The use of this compound in biocatalysis not only aids in synthesizing valuable compounds but also contributes to sustainable practices by minimizing hazardous waste.

Green Chemistry Initiatives

- Eco-Friendly Production : The development of whole-cell biocatalysts utilizing engineered bacteria demonstrates a shift towards greener methodologies for producing indigo derivatives from this compound .

- Reduction of Toxic Waste : By employing biocatalytic processes over conventional chemical methods, industries can significantly reduce their environmental footprint.

Research and Development Trends

The ongoing research into this compound applications indicates a growing interest in its utility beyond traditional uses. Recent studies have focused on enhancing enzyme efficiency and exploring new synthetic pathways.

Emerging Research Areas

- Indigo Derivative Production : Investigations into the thermal stability and kinetics of PAMO variants are paving the way for higher yields of indigo and indirubin, valuable for various applications including textiles and cosmetics .

- Novel Synthetic Routes : Innovations in synthetic methodologies utilizing this compound are being explored to improve efficiency and reduce costs associated with drug production .

Summary Table of Applications

Mechanism of Action

Phenylacetone can be compared with other similar compounds:

Phenylacetic Acid: Both compounds share a phenyl group, but phenylacetic acid has a carboxylic acid functional group instead of a ketone.

Benzyl Methyl Ketone: This compound is structurally similar to this compound but has a different arrangement of functional groups.

Uniqueness:

Comparison with Similar Compounds

Chemical and Physical Properties

The table below compares phenylacetone with structurally related ketones:

| Compound | Formula | Boiling Point (°C) | Density (g/cm³) | Key Applications | Regulatory Status |

|---|---|---|---|---|---|

| This compound | C₉H₁₀O | 215–216 | 1.0057 | Pharmaceuticals, perfumery, illicit drugs | Controlled (Schedule II in USA) |

| Acetophenone | C₈H₈O | 202 | 1.03 | Fragrances, polymer synthesis | Unrestricted |

| Cyclohexanone | C₆H₁₀O | 155 | 0.948 | Nylon production, solvents | Industrial use |

| Benzophenone | C₁₃H₁₀O | 305 | 1.11 | UV stabilizers, pharmaceuticals | Limited restrictions |

Structural Insights :

- This compound has a methyl group adjacent to the ketone, enhancing steric bulk compared to acetophenone (ketone directly attached to the benzene ring). This difference influences boiling points and enzyme-substrate interactions .

- Cyclohexanone, an alicyclic ketone, lacks aromaticity, resulting in lower boiling points and distinct reactivity (e.g., susceptibility to Baeyer-Villiger oxidation) .

Enzymatic Interactions

Substrate Specificity in Amine Dehydrogenases

Engineered amine dehydrogenases (AmDHs) exhibit varied activity toward this compound derivatives:

- cFL1-AmDH: Broad activity on aliphatic ketones (e.g., alkyl methylketones) and acetophenone derivatives but lower efficiency with this compound .

- Rs-PAmDH: Prefers this compound derivatives and bulky ketones (e.g., 2-methylcyclohexanone) due to a more flexible active site .

- Bb-PAmDH : Narrow specificity, primarily active on this compound derivatives (similar to Ct-PAmDH) .

Baeyer-Villiger Monooxygenases (BVMOs)

BVMOs catalyze ketone oxidation, but substrate preferences vary:

Key Findings :

- TfPAMO shows high specificity for this compound, whereas STMO exhibits remarkable promiscuity, processing both steroids and this compound .

- Mutagenesis (e.g., Gln93Asn/Pro94Asp in TfPAMO) can broaden substrate scope but slightly reduces this compound affinity (Km = 0.054 mM vs. WT 0.071 mM) .

Metabolic and Industrial Relevance

- EthA Activation : this compound has a higher affinity (Km = 0.06 mM) for EthA compared to ETH (Km = 0.34 mM), making it a superior substrate for prodrug activation .

- Biocatalysis : Engineered alcohol dehydrogenases (e.g., TeSADH mutants) show enhanced activity on this compound, enabling chiral synthesis of pharmaceuticals .

- Oxidation Pathways: Unlike acetophenone (oxidized to benzoic acid), this compound yields phenylacetic acid, a precursor for antibiotics and fragrances .

Biological Activity

Phenylacetone, also known as phenyl-2-propanone (P2P), is an organic compound with the chemical formula . It is a colorless oil that is soluble in organic solvents and is primarily recognized for its role as a precursor in the synthesis of amphetamines. This article delves into the biological activity of this compound, focusing on its metabolic pathways, enzymatic interactions, and implications in pharmacology and toxicology.

This compound is a mono-substituted benzene derivative. It can be synthesized through various methods, including:

- Gas-phase ketonic decarboxylation of phenylacetic acid using acetic acid over a ceria-alumina catalyst.

- Friedel-Crafts alkylation of chloroacetone with benzene in the presence of aluminum chloride.

- Dry distillation of phenylacetic acid with lead(II) acetate.

These synthetic routes are significant not only for industrial applications but also for understanding the compound's role in illicit drug synthesis, particularly methamphetamine .

Metabolic Pathways

In humans, this compound serves as a metabolite of amphetamines. The metabolic pathway involves:

- Oxidative Deamination : Flavin-containing monooxygenase 3 (FMO3) deaminates amphetamines into this compound.

- Oxidation : this compound is further oxidized to benzoic acid.

- Conjugation : Benzoic acid is converted to hippuric acid by glycine N-acyltransferase (GLYAT) enzymes for excretion.

This metabolic pathway indicates that this compound itself is non-toxic and plays a crucial role in detoxifying amphetamines .

Enzymatic Interactions

Recent studies have focused on the enzyme this compound monooxygenase (PAMO), which catalyzes the oxidation of this compound to produce various indigoids. Two novel variants of PAMO have been engineered to enhance their catalytic efficiency and substrate range:

- PAMO HPCD : This variant showed a significant increase in indigo production when supplemented with L-tryptophan, yielding approximately 3000 mg/L.

- PAMO HPED : Although less effective than HPCD, it still produced notable amounts of indirubin and other derivatives from substituted indoles .

The ability of PAMO to utilize renewable resources for biocatalysis presents an environmentally friendly alternative for synthesizing valuable compounds .

Case Studies and Research Findings

- Differentiation of Synthetic Routes : A study utilized gas chromatography and mass spectrometry to differentiate between illicit synthetic routes of this compound. Four reaction-specific compounds were identified that could serve as markers for distinguishing between methods used in clandestine labs .

- Immunological Effects : Research has indicated that certain derivatives of this compound can inhibit phagocytosis in human monocytes. This effect may contribute to immunosuppression, particularly in individuals consuming alcohol or other immunosuppressive substances .

- Biocatalytic Applications : The potential use of PAMO variants for industrial applications was highlighted, showcasing their ability to produce indigo and other valuable compounds from simple substrates under mild conditions .

Chemical Reactions Analysis

Synthetic Reactions

Phenylacetone is a critical intermediate in the synthesis of amphetamines and methamphetamine. Major synthetic routes include:

Ketonic Decarboxylation

Phenylacetic acid undergoes gas-phase ketonic decarboxylation in the presence of acetic acid and a ceria-alumina catalyst to yield this compound1. Industrially, this method is favored due to its scalability.

Friedel-Crafts Alkylation

A laboratory-scale synthesis involves reacting chloroacetone with benzene using aluminum chloride (AlCl₃) as a catalyst1:

Ester Decomposition

Methyl 3-oxo-2-phenylbutyrate (MAPA) and related esters decompose into this compound under acidic or basic conditions2:

Key By-Products :

-

Phenylacetylcarbinol (precursor to ephedrine derivatives)2.

Metabolic Pathways

This compound is a metabolite of amphetamine and methamphetamine in humans:

Oxidative Deamination

Flavin-containing monooxygenase 3 (FMO3) converts amphetamines to this compound13:

Oxidation to Benzoic Acid

This compound is further oxidized to benzoic acid, which conjugates with glycine to form hippuric acid for excretion13:

Key Enzymes :

| Enzyme | Function | Cofactor |

|---|---|---|

| FMO3 | Oxidative deamination | NADPH |

| Glycine N-acyltransferase (GLYAT) | Conjugation with glycine | ATP |

Electrochemical Cleavage

This compound derivatives undergo oxidative cleavage of the acyl-carbon bond under cathodic reduction with a boron-doped diamond (BDD) electrode4:

Reaction Conditions :

| Parameter | Value | Yield (%) |

|---|---|---|

| Electrode Material | BDD (Ar flow) | 52 |

| Temperature | 25°C | – |

| Voltage | -1.49 V (vs. Fc/Fc⁺) | – |

Enzymatic Oxidation (Baeyer-Villiger)

This compound monooxygenase (PAMO) catalyzes enantioselective Baeyer-Villiger oxidations and sulfoxidations5:

Mutagenesis Effects on PAMO :

| Mutation | (s⁻¹) | (μM) | Enantioselectivity () |

|---|---|---|---|

| Wild-Type | 4.2 | 7.5 | 98 (Sulfoxidation) |

| R217A | 3.8 | 4300 | 85 |

Reduction Reactions

Under anaerobic conditions, this compound is reduced to phenylisopropanol by mitochondrial ketoreductases6:

Miscellaneous Reactions

Q & A

Basic Research Questions

Q. What are the established synthesis methods for phenylacetone in academic research, and how can their reproducibility be ensured?

- Methodological Answer : this compound is commonly synthesized via Friedel-Crafts alkylation of benzene with chloroacetone, as detailed in classical organic chemistry literature . To ensure reproducibility, researchers should:

-

Document precise molar ratios, catalysts (e.g., AlCl₃), and reaction conditions (temperature, solvent purity) in the experimental section .

-

Include supplementary data (e.g., NMR spectra, melting/boiling points) to verify product identity and purity .

-

Cross-reference protocols with peer-reviewed studies to address variability in yields or byproducts .

- Data Table : Common Synthesis Routes

| Method | Yield (%) | Key Challenges | Reference |

|---|---|---|---|

| Friedel-Crafts Alkylation | 60-75 | Catalyst handling, side reactions | |

| Oxidation of 1-Phenyl-2-propanol | 50-65 | Over-oxidation to benzoic acid |

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Due to its flammability (flash point: 77°C) and irritant properties , researchers must:

- Use explosion-proof equipment and grounding to prevent static discharge .

- Wear nitrile gloves (tested for solvent resistance) and tightly sealed goggles .

- Store in sealed containers at ≤25°C, away from oxidizing agents .

Q. How can researchers characterize this compound’s purity and structural integrity using spectroscopic methods?

- Methodological Answer :

- GC-MS : Quantify purity (>98%) and detect volatile impurities .

- ¹H/¹³C NMR : Confirm structural integrity via characteristic peaks (e.g., carbonyl at ~207 ppm, aromatic protons at 7.2-7.4 ppm) .

- FTIR : Identify functional groups (C=O stretch at ~1715 cm⁻¹) .

Q. What are the primary challenges in synthesizing this compound via Friedel-Crafts alkylation, and how can they be mitigated?

- Methodological Answer : Challenges include polyalkylation byproducts and catalyst deactivation. Mitigation strategies:

- Optimize stoichiometry (e.g., 1:1 benzene:chloroacetone) and use fresh AlCl₃ .

- Monitor reaction progress with TLC or in-situ IR to terminate before side reactions dominate .

Advanced Research Questions

Q. How does this compound interact with flavoprotein monooxygenases like PAMO, and what computational models explain its catalytic mechanisms?

- Methodological Answer : PAMO oxidizes this compound via a hydride transfer mechanism. Researchers use:

- QM/MM Simulations : To model the flavin-active site interactions and calculate energy barriers (e.g., ΔG‡ ≈ 15 kcal/mol) .

- DFT Clusters : Analyze transition states for substrate-enzyme binding .

Q. What strategies resolve contradictions in this compound’s reactivity data across different experimental conditions?

- Methodological Answer : Conflicting data (e.g., oxidation rates in polar vs. nonpolar solvents) require:

- Meta-analysis of literature to identify variables (e.g., solvent polarity, temperature) .

- Controlled replication studies with standardized conditions (e.g., 25°C, 0.1 M substrate) .

Q. How can QM/MM simulations enhance understanding of this compound’s enzymatic oxidation pathways?

- Methodological Answer : Simulations reveal atomistic details, such as:

- Role of active-site residues (e.g., Arg337) in stabilizing transition states .

- Comparison of linear (2-octanone) vs. cyclic (this compound) substrate dynamics .

Q. What systematic approaches ensure comprehensive literature reviews on this compound’s applications in organic synthesis?

- Methodological Answer : Use databases (SciFinder, Reaxys) with search terms like "this compound AND catalysis" and filter for peer-reviewed articles (post-2010). Categorize findings into themes:

Q. How do solvent polarity and temperature affect this compound’s stability, and what experimental designs quantify these effects?

- Methodological Answer :

- Accelerated Stability Testing : Incubate this compound in solvents (e.g., acetone, ethanol) at 40°C for 14 days, monitoring degradation via HPLC .

- Kinetic Studies : Measure half-life (t₁/₂) under varying pH and temperature .

Q. What methodologies validate this compound’s role as a precursor in controlled substance synthesis within legal research frameworks?

Properties

IUPAC Name |

1-phenylpropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-8(10)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCCDLTOVEPVEJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059280 | |

| Record name | 1-Phenylacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Merck Index] | |

| Record name | Phenylacetone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21465 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

214 °C | |

| Record name | Phenyl 2-propanone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8385 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in ethanol, diethyl ether; miscible in benzene, xylene; soluble in chloroform | |

| Record name | Phenyl 2-propanone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8385 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0157 g/m cu at 20 °C | |

| Record name | Phenyl 2-propanone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8385 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.22 [mmHg] | |

| Record name | Phenylacetone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21465 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Liquid | |

CAS No. |

103-79-7 | |

| Record name | Phenylacetone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9827 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanone, 1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Phenylacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylacetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.859 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O7IZH10V9Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phenyl 2-propanone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8385 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-15.3 °C | |

| Record name | Phenyl 2-propanone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8385 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.